Cas no 1428139-13-2 (2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one)

2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound featuring a fused quinazolinone core with a substituted furyl moiety. This structure imparts potential utility in pharmaceutical and agrochemical research, particularly as a scaffold for developing biologically active molecules. The presence of multiple amino groups enhances its reactivity, enabling derivatization for targeted applications. Its dihydroquinazolinone framework may contribute to stability and bioavailability, while the furyl substitution could influence binding affinity in receptor-based studies. The compound's synthetic versatility makes it a candidate for exploring structure-activity relationships in medicinal chemistry. Suitable for controlled experimental use, it requires handling under standard laboratory safety protocols.
2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one structure
1428139-13-2 structure
商品名:2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one
CAS番号:1428139-13-2
MF:C13H14N4O2
メガワット:258.275862216949
MDL:MFCD27937019
CID:4699835

2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one 化学的及び物理的性質

名前と識別子

    • 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one
    • T6012
    • 5(6H)-quinazolinone, 2,4-diamino-7,8-dihydro-7-(5-methyl-2-furanyl)-
    • 2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one
    • MDL: MFCD27937019
    • インチ: 1S/C13H14N4O2/c1-6-2-3-10(19-6)7-4-8-11(9(18)5-7)12(14)17-13(15)16-8/h2-3,7H,4-5H2,1H3,(H4,14,15,16,17)
    • InChIKey: DIFYRJTXWJRHCJ-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=CC=C1C1CC(C2=C(N)N=C(N)N=C2C1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 365
  • トポロジー分子極性表面積: 108

2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI35264-1g
2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6h)-one
1428139-13-2 >95%
1g
$439.00 2024-04-20
Ambeed
A767764-1g
2,4-DIamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6h)-one
1428139-13-2 95%
1g
$178.0 2024-04-23
TRC
D134660-500mg
2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one
1428139-13-2
500mg
$ 300.00 2022-06-05
A2B Chem LLC
AI35264-500mg
2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6h)-one
1428139-13-2 >95%
500mg
$412.00 2024-04-20
TRC
D134660-1000mg
2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one
1428139-13-2
1g
$ 480.00 2022-06-05
TRC
D134660-250mg
2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one
1428139-13-2
250mg
$ 185.00 2022-06-05

2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one 関連文献

2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-oneに関する追加情報

Professional Introduction to 2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one (CAS No. 1428139-13-2) in Modern Chemical and Pharmaceutical Research

2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one, identified by the CAS number 1428139-13-2, is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the quinazoline derivatives, a class of molecules well-documented for their pharmacological significance. The presence of both amino and furyl substituents in its structure imparts distinct chemical reactivity and functional potential, making it a valuable scaffold for medicinal chemistry investigations.

The molecular framework of 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one consists of a fused quinazoline ring system with two amino groups at the 2 and 4 positions, a 5-methylfuryl group at the 7-position, and a dihydroquinazolinone core. This configuration not only contributes to its structural complexity but also opens up multiple avenues for functionalization and derivatization. Such structural features are often exploited in drug design to modulate binding interactions with biological targets, enhancing efficacy and selectivity.

In recent years, quinazoline derivatives have been extensively studied for their role in developing therapeutic agents targeting various diseases. The 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one scaffold has shown promise in preclinical studies as a potential inhibitor of kinases and other enzymes involved in cancer progression. The amino groups at the 2 and 4 positions provide opportunities for hydrogen bonding interactions with key residues in enzyme active sites, while the furyl moiety can engage in hydrophobic interactions or π-stacking with aromatic residues. These interactions are critical for achieving high binding affinity and specificity.

Recent advancements in computational chemistry have enabled the rapid screening of quinazoline derivatives like 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one for their binding affinity to specific protein targets. Molecular docking studies have identified this compound as a potent candidate for further optimization against targets such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are implicated in inflammatory diseases and cancer. The dihydroquinazolinone core provides additional conformational flexibility, allowing the molecule to adopt multiple binding poses that could enhance drug-like properties.

The synthesis of 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. Key synthetic steps include condensation reactions to form the quinazoline ring system followed by functional group interconversions to introduce the amino and furyl substituents. Advances in catalytic methods have improved the efficiency of these reactions, reducing waste generation and improving yields—a critical consideration in sustainable pharmaceutical development.

Beyond its applications in oncology research, 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one has shown potential in other therapeutic areas as well. For instance, derivatives of this scaffold have been investigated for their antimicrobial properties against resistant bacterial strains. The combination of amino and furyl groups may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Additionally, quinazoline derivatives are known to exhibit anti-inflammatory effects by modulating cytokine production or inhibiting inflammatory signaling pathways.

The pharmacokinetic profile of 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one is another critical aspect that has been explored through preclinical studies. Factors such as solubility, metabolic stability, and bioavailability must be optimized to ensure therapeutic efficacy when moving from bench to bedside. Modifications to the molecular structure can significantly impact these parameters; for example, introducing fluorine atoms or other halogenated substituents can enhance metabolic stability while maintaining biological activity.

Future directions in the research of 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one include exploring its role in neurodegenerative diseases such as Alzheimer's disease. Quinazoline derivatives have been shown to interact with amyloid-beta plaques—a hallmark of Alzheimer's pathology—suggesting potential therapeutic benefits. Furthermore, combination therapies involving this compound with other small molecules or biologics may offer synergistic effects that could overcome resistance mechanisms observed with single-agent treatments.

The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of novel derivatives of 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one with enhanced pharmacological profiles. Machine learning algorithms can predict binding affinities or toxicity profiles based on structural features alone, enabling researchers to prioritize promising candidates for experimental validation. This interdisciplinary approach is revolutionizing how new drugs are developed by combining traditional medicinal chemistry expertise with cutting-edge computational tools.

In conclusion, 2,4-diamino- 7( 5-methyl- 2-furyl)- 7, 8-dihydro- quinazolin- >(6H)> is a structurally complex yet synthetically accessible compound with significant potential across multiple therapeutic domains including oncology,anti-inflammatory agents, antimicrobial agents,and neurodegenerative disease treatments.* Its unique combination*of functional groups makes it an attractive scaffold*for further medicinal chemistry investigations.* As research*continues*to uncover new applications*for this derivative,*it is likely*to remain*at the forefront*of pharmaceutical development efforts.* By leveraging advances*in synthetic methodologies,*computational modeling,*and AI-driven drug discovery,*scientists can accelerate*the translation*of compounds like *1428139–13–3**from laboratory discoveries*to clinical therapies.* This ongoing research underscores*the importance*of continued investment*in fundamental chemical biology studies,*which drive innovation*and improve human health outcomes.*

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Amadis Chemical Company Limited
(CAS:1428139-13-2)2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one
A1132154
清らかである:99%
はかる:1g
価格 ($):160.0